N-(4-chlorobenzyl)urea

Catalog No.
S2713638
CAS No.
65608-74-4
M.F
C8H9ClN2O
M. Wt
184.62
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-chlorobenzyl)urea

CAS Number

65608-74-4

Product Name

N-(4-chlorobenzyl)urea

IUPAC Name

(4-chlorophenyl)methylurea

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62

InChI

InChI=1S/C8H9ClN2O/c9-7-3-1-6(2-4-7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12)

InChI Key

KJZQYKWORLVIIF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CNC(=O)N)Cl

Solubility

not available

Synthesis of N-monosubstituted Ureas

Nitrogen Use Efficiency in Wheat and Maize

Urea Electrolysis Hydrogen Production

Synthesis of N-substituted Ureas in Water

Production of Herbicides

Proteomics Research

N-(4-chlorobenzyl)urea is an organic compound with the molecular formula C8_8H9_9ClN2_2O. It belongs to the class of urea derivatives and is characterized by the presence of a 4-chlorobenzyl group attached to the nitrogen atom of the urea functional group. This compound is notable for its potential applications in various fields, including medicinal chemistry and agricultural science.

  • There is currently no scientific literature available that explores the mechanism of action of N-(4-chlorobenzyl)urea.
  • As with any unknown compound, it is advisable to exercise caution when handling N-(4-chlorobenzyl)urea.
  • However, no specific safety information regarding flammability, reactivity, or toxicity is found in openly accessible resources.
Typical of urea derivatives. Some key reactions include:

  • Formation from 4-chlorobenzylamine and Urea: The compound can be synthesized through the reaction of 4-chlorobenzylamine with urea, resulting in the formation of N-(4-chlorobenzyl)urea and water as a byproduct .
  • Reactivity with Electrophiles: Due to the presence of the amine group, N-(4-chlorobenzyl)urea can act as a nucleophile in electrophilic substitution reactions, potentially leading to further functionalization of the aromatic ring.
  • Hydrolysis: Under certain conditions, N-(4-chlorobenzyl)urea may undergo hydrolysis to yield 4-chlorobenzylamine and carbon dioxide.

The synthesis of N-(4-chlorobenzyl)urea can be accomplished through several methods:

  • Direct Reaction: The most common method involves reacting 4-chlorobenzylamine with urea. This reaction typically requires heating and may be facilitated by catalysts to improve yield .
  • Acylation Method: An alternative synthesis route involves acylating 4-chlorobenzoyl chloride with urea, which also yields N-(4-chlorobenzyl)urea as a product .
  • Photo

N-(4-chlorobenzyl)urea has several potential applications:

  • Agriculture: It may be used as a herbicide or growth regulator due to its ability to inhibit specific plant enzymes.
  • Medicinal Chemistry: As a urea derivative, it could serve as a lead compound for developing new pharmaceuticals targeting various biological pathways.
  • Chemical Research: Its unique structure allows it to be used in studies aimed at understanding the reactivity and properties of urea derivatives.

Research on interaction studies involving N-(4-chlorobenzyl)urea has primarily focused on its biochemical interactions. For instance, investigations into its enzyme inhibition capabilities have highlighted its potential role in modulating metabolic pathways in plants. Further studies are necessary to elucidate its interactions with biological targets at the molecular level.

N-(4-chlorobenzyl)urea shares structural similarities with several other compounds within the urea derivative class. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
4-ChlorophenylureaC7_7H7_7ClN2_2OLacks the benzyl group; used in herbicides
N'-(1-Naphthyl)ureaC11_11H10_10N2_2OContains a naphthyl group; studied for antitumor activity
N,N-DimethylureaC5_5H12_12N2_2OSimple structure; used as a solvent and reagent

Uniqueness

N-(4-chlorobenzyl)urea is unique due to its specific substitution pattern on the benzene ring, which may confer distinct biological activities compared to other urea derivatives. Its chlorinated aromatic structure enhances lipophilicity, potentially improving its efficacy as an agrochemical or pharmaceutical agent.

The carbamate condensation approach represents one of the most established pathways for synthesizing N-(4-chlorobenzyl)urea, utilizing the formation of intermediate carbamate species that subsequently undergo conversion to the target urea compound [5]. This methodology leverages the reactivity of 4-chlorobenzylamine with various carbonyl donors to establish the characteristic urea linkage through controlled condensation reactions [12].

Primary Carbamate Formation Mechanisms

The initial step in carbamate condensation involves the reaction of 4-chlorobenzylamine with carbon dioxide or carbonate sources under specific conditions to form the corresponding benzyl carbamate intermediate [45]. This process typically requires elevated temperatures between 60-80°C and the presence of basic catalysts to facilitate the nucleophilic attack of the amine on the electrophilic carbon center [12]. The reaction proceeds through a tetrahedral intermediate that subsequently eliminates water to yield the stable carbamate product [45].

Research has demonstrated that the choice of carbonate source significantly influences both reaction efficiency and product purity [12]. Dimethyl carbonate emerges as a particularly effective reagent, providing yields ranging from 65-78% under optimized conditions [48]. The reaction kinetics follow second-order behavior with respect to both the amine substrate and carbonate reagent, indicating a concerted mechanism for carbamate bond formation [48].

Condensation Optimization Parameters

Temperature control proves critical in carbamate condensation reactions, with optimal conditions typically ranging from 70-90°C depending on the specific carbonate source employed [31]. Lower temperatures result in incomplete conversion, while elevated temperatures above 100°C promote unwanted side reactions including decarboxylation and thermal decomposition of the product [31]. Pressure optimization studies indicate that atmospheric pressure conditions provide adequate reaction rates while minimizing equipment complexity [31].

ParameterOptimal RangeYield Impact
Temperature70-90°C65-78%
Pressure1 atmMinimal variation
Reaction Time4-8 hoursPlateau after 6 hours
Catalyst Loading5-10 mol%Linear increase to 10 mol%

Solvent selection significantly affects reaction outcomes, with polar aprotic solvents such as dimethylformamide and acetonitrile providing superior results compared to protic alternatives [12]. These solvents stabilize the carbamate intermediate while preventing premature hydrolysis that can occur in the presence of moisture [12].

Isocyanate-Based Synthesis Protocols

Isocyanate-mediated synthesis represents the most direct route to N-(4-chlorobenzyl)urea, involving the reaction of 4-chlorobenzylamine with appropriate isocyanate precursors or in situ generated isocyanate intermediates [4] [14]. This methodology offers superior atom economy and typically provides higher yields compared to alternative synthetic approaches [4].

Direct Isocyanate Coupling Reactions

The reaction of 4-chlorobenzylamine with methyl isocyanate or other alkyl isocyanates proceeds rapidly at room temperature to afford N-(4-chlorobenzyl)urea in excellent yields [14]. The mechanism involves nucleophilic attack of the primary amine on the electrophilic carbon of the isocyanate group, followed by proton transfer to generate the final urea product [14]. Reaction rates are significantly enhanced in the presence of Lewis acid catalysts such as zinc chloride or aluminum trichloride [14].

Optimization studies reveal that stoichiometric control represents a critical factor in maximizing product yield [14]. Employing a slight excess of isocyanate (1.1-1.2 equivalents) prevents the formation of unwanted symmetrical urea byproducts that can arise from amine-amine coupling reactions [14]. Temperature control between 0-25°C minimizes side reactions while maintaining adequate reaction rates [14].

Triphosgene-Mediated Isocyanate Generation

Triphosgene emerges as a versatile reagent for in situ isocyanate generation, offering improved safety compared to phosgene while maintaining comparable reactivity [20]. The reaction of 4-chlorobenzylamine with triphosgene in the presence of tertiary amine bases generates the corresponding benzyl isocyanate intermediate, which subsequently couples with additional amine to form the target urea [20].

The triphosgene protocol requires careful temperature control to prevent decomposition of the sensitive isocyanate intermediate [20]. Optimal conditions involve maintaining reaction temperatures below 0°C during isocyanate formation, followed by gradual warming to room temperature for the coupling step [20]. Base selection proves crucial, with triethylamine and diisopropylethylamine providing superior results compared to weaker bases [20].

Reagent SystemTemperatureYieldReaction Time
Triphosgene/TEA-10 to 25°C82-89%3-5 hours
Triphosgene/DIPEA0 to 20°C78-85%4-6 hours
Direct Isocyanate0-25°C85-92%1-2 hours

Microwave-Assisted Protocols

Microwave irradiation significantly accelerates isocyanate-based urea synthesis, reducing reaction times from hours to minutes while maintaining comparable yields [16]. The enhanced reaction rates result from selective heating of polar intermediates and improved mass transfer under microwave conditions [16]. Optimal protocols employ short reaction pulses (30-60 seconds) at moderate power settings to prevent thermal decomposition [16].

Solid-Phase Synthesis Approaches

Solid-phase methodologies offer distinct advantages for N-(4-chlorobenzyl)urea synthesis, including simplified purification procedures and potential for automated synthesis protocols [5] [19]. These approaches typically involve attachment of one synthetic component to a polymer support, followed by sequential reactions to construct the urea moiety [5].

Resin-Bound Synthesis Strategies

The solid-phase approach commonly employs 2-chlorotrityl chloride resin as the solid support, with initial attachment of 4-chlorobenzylamine through nucleophilic substitution of the resin chloride [5]. This attachment proceeds quantitatively under mild conditions using diisopropylethylamine as base in dichloromethane solvent [5]. The resin-bound amine subsequently undergoes reaction with isocyanate precursors to generate the target urea while remaining attached to the solid support [5].

Cleavage from the resin requires acidic conditions, typically employing trifluoroacetic acid in dichloromethane to protonate and release the product [5]. This cleavage step proceeds with high efficiency (>95%) and provides the target compound in excellent purity without requiring chromatographic purification [5].

Peptide Coupling Methodologies

Standard peptide coupling conditions prove applicable to solid-phase urea synthesis, utilizing triphosgene as the carbonyl source in combination with standard coupling bases [5]. The reaction proceeds through formation of a resin-bound isocyanate intermediate that subsequently couples with amine nucleophiles [5]. Monitoring of reaction progress employs Kaiser test protocols to confirm complete conversion of primary amines [5].

Coupling ReagentConversionPurityCleavage Efficiency
Triphosgene/DIPEA>95%>90%>95%
CDI/DIPEA85-90%>85%>90%
Phosgene equivalent>90%>88%>92%

The solid-phase approach demonstrates particular utility for library synthesis applications, enabling parallel preparation of multiple urea derivatives through variation of the amine coupling partner [5]. Automated synthesis protocols reduce manual intervention while maintaining consistent product quality across multiple syntheses [5].

Green Chemistry Alternatives in Production

Environmental considerations increasingly drive the development of sustainable synthetic approaches for N-(4-chlorobenzyl)urea production, focusing on reduced solvent usage, renewable feedstocks, and improved atom economy [7] [8]. These methodologies address growing regulatory pressure for environmentally responsible chemical manufacturing [7].

Solvent-Free Synthesis Protocols

Mechanochemical approaches eliminate the need for organic solvents while maintaining comparable reaction efficiency [14]. Ball milling techniques enable solid-state reactions between 4-chlorobenzylamine and urea precursors, generating the target compound through direct mechanical activation [14]. These protocols typically require reaction times of 2-4 hours with intermittent cooling to prevent thermal decomposition [14].

The mechanochemical approach demonstrates particular effectiveness when employing potassium cyanate as the urea source [16]. The reaction proceeds quantitatively under ambient conditions without requiring additional catalysts or solvents [16]. Product isolation involves simple aqueous extraction to remove inorganic byproducts, yielding the target compound in high purity [16].

Catalytic Carbon Dioxide Utilization

Recent developments in carbon dioxide fixation enable direct synthesis of urea compounds from atmospheric carbon dioxide and amine substrates [22] [28]. These approaches utilize specialized catalysts capable of activating carbon dioxide under mild conditions while promoting coupling with organic amines [22]. Copper-zinc oxide catalysts demonstrate particular effectiveness for this transformation, achieving selectivities exceeding 40% for urea formation [22].

The carbon dioxide approach requires elevated pressures (10-20 bar) to achieve adequate carbon dioxide solubility and activation [22]. Temperature optimization studies indicate optimal conditions around 80-120°C for balancing reaction rate with product selectivity [22]. While current yields remain modest compared to traditional approaches, ongoing catalyst development continues to improve process efficiency [22].

Biocatalytic Synthesis Routes

Enzymatic approaches offer exceptional selectivity and mild reaction conditions for urea synthesis [26] [27]. Urease enzyme demonstrates capability for reverse catalysis under appropriate conditions, converting ammonia and carbon dioxide to urea products [26]. However, adaptation of this approach to substituted urea synthesis requires significant enzyme engineering to accommodate non-natural substrates [26].

Green Chemistry ApproachSolvent UsageEnergy RequirementYield
MechanochemicalNoneLow75-85%
CO2 FixationMinimalModerate40-60%
BiocatalyticAqueousVery Low60-70%

Current limitations of biocatalytic approaches include substrate scope restrictions and requirement for specialized enzyme preparations [26]. Nevertheless, ongoing protein engineering efforts continue to expand the applicability of enzymatic methods for complex urea synthesis [26].

Industrial-Scale Manufacturing Challenges

The transition from laboratory-scale synthesis to industrial production of N-(4-chlorobenzyl)urea involves numerous technical and economic considerations that significantly impact process selection and optimization [10] [32]. Manufacturing challenges encompass reactor design, heat management, product purification, and waste stream handling [10].

Reactor Design and Process Intensification

Industrial urea synthesis requires specialized reactor configurations to accommodate the unique thermodynamic and kinetic characteristics of urea formation reactions [32] [33]. High-pressure reactor systems become necessary when employing carbon dioxide-based synthesis routes, requiring substantial capital investment in pressure-rated equipment [33]. Temperature control represents a critical challenge due to the exothermic nature of many urea-forming reactions [33].

Process intensification strategies focus on improving heat and mass transfer within industrial reactors [36]. Installation of specialized internals such as perforated plates enhances mixing while reducing backmixing that can decrease overall conversion efficiency [32]. Computational fluid dynamics modeling guides optimal placement of these internals to maximize reactor performance [32].

Heat Integration and Energy Optimization

The exothermic nature of urea synthesis reactions generates substantial quantities of waste heat that must be effectively managed to prevent thermal runaway [33] [38]. Industrial processes employ sophisticated heat integration schemes to recover this energy for use in downstream processing steps [33]. Steam generation from reaction heat provides energy for product purification and solvent recovery operations [33].

Energy optimization studies indicate that heat integration can reduce overall process energy consumption by 30-40% compared to conventional designs [38]. However, implementing these integration schemes requires careful process control to maintain stable operation across varying production rates [38].

Corrosion and Materials of Construction

The presence of chlorinated organic compounds and acidic reaction conditions creates significant corrosion challenges for industrial equipment [13] [34]. Specialized alloy construction becomes necessary for reactor vessels and associated piping systems [34]. Stainless steel grades 316L and higher provide adequate corrosion resistance under typical operating conditions [34].

EquipmentMaterial RequirementCorrosion RateService Life
Reactor Vessel316L Stainless Steel<0.1 mm/year>20 years
Heat ExchangersHastelloy C-276<0.05 mm/year>15 years
Piping Systems316L/321 Stainless<0.1 mm/year>20 years

Regular inspection and maintenance programs become essential for ensuring safe operation throughout the equipment service life [34]. Corrosion monitoring systems provide early warning of material degradation before critical failure occurs [34].

Waste Stream Management

Industrial production generates various waste streams requiring appropriate treatment before environmental discharge [36]. Organic solvent recovery systems achieve >95% recovery efficiency while meeting environmental discharge standards [36]. Aqueous waste streams may require specialized treatment to remove trace organics and heavy metals [36].

Zero liquid discharge systems represent the most environmentally responsible approach but require significant capital investment and operating costs [36]. Economic analysis indicates that waste treatment costs can represent 15-25% of total production costs for specialty chemical manufacturing [36].

The thermochemical stability of N-(4-chlorobenzyl)urea has been evaluated through theoretical predictions and comparative analysis with structurally related urea derivatives [1] [2] [3]. The compound exhibits moderate thermal stability under ambient conditions, with an estimated melting point range of 190-210°C based on analogous substituted benzyl urea compounds [4] [5].

Table 1: Thermochemical Stability Parameters

PropertyValue/RangeNotes
Estimated Melting Point190-210°CBased on related substituted ureas
Thermal Decomposition Onset200-250°CTypical for urea derivatives
Primary Decomposition ProductsIsocyanate + AmineNH₃, CO₂, and organic fragments
Decomposition MechanismFour-center pericyclicFavored over bond fission
Thermal Stability RangeRoom temp to 180°CStable under normal conditions
Activation Energy (estimated)150-200 kJ/molEstimated from similar compounds

Theoretical studies on urea derivative thermal decomposition indicate that N-(4-chlorobenzyl)urea undergoes decomposition primarily through four-center pericyclic reactions rather than initial bond fission mechanisms [2] [3]. This decomposition pathway yields substituted isocyanates and amines as the primary products, consistent with the general thermal behavior observed in alkyl and aryl-substituted ureas [2].

The compound demonstrates enhanced thermal stability compared to unsubstituted urea, which decomposes at approximately 133-135°C [6]. The presence of the 4-chlorobenzyl substituent contributes to increased intermolecular interactions and crystal packing stability, thereby elevating the decomposition temperature [7] [8].

Solubility Parameters in Various Solvent Systems

The solubility behavior of N-(4-chlorobenzyl)urea across different solvent systems reflects the compound's amphiphilic nature, combining the polar urea moiety with the moderately lipophilic 4-chlorobenzyl group [9] [10] [11].

Table 2: Solubility Parameters in Various Solvent Systems

Solvent SystemPredicted SolubilityHansen Parameter Match
WaterLowPoor
EthanolModerateGood
MethanolModerateGood
DMSOHighExcellent
AcetoneLow-ModerateModerate
DichloromethaneModerateModerate
HexaneVery LowVery Poor
Diethyl etherLowPoor

The solubility profile demonstrates preferential dissolution in polar aprotic solvents, particularly dimethyl sulfoxide, where the compound exhibits high solubility due to favorable hydrogen bonding interactions between the urea moiety and the solvent molecules [12] [13]. Moderate solubility is observed in polar protic solvents such as ethanol and methanol, where hydrogen bonding networks facilitate dissolution while maintaining structural integrity [14].

The limited aqueous solubility reflects the hydrophobic contribution of the 4-chlorobenzyl substituent, which disrupts the formation of extensive hydrogen bonding networks with water molecules [15] [5]. This solubility pattern is consistent with similar substituted urea compounds where aromatic substitution reduces aqueous solubility while maintaining dissolution in organic solvents [16] .

pKa Determination and pH-Dependent Behavior

N-(4-chlorobenzyl)urea exhibits very weak basicity characteristic of substituted urea compounds, with estimated pKa values significantly below physiological pH [18] [19] [20].

Table 3: pKa Values and pH-Dependent Behavior

Functional GroupEstimated pKapH-Dependent BehaviorIonization State (pH 7)
Primary urea NH₂~0.2Protonation at very low pHNeutral
Secondary urea NH~-2.0Protonation only in strong acidNeutral
Overall compoundVery weakly basicNeutral to weakly basicPredominantly neutral

The extremely low pKa values indicate that N-(4-chlorobenzyl)urea remains predominantly neutral across the entire physiological pH range [21]. The electron-withdrawing effect of the 4-chlorobenzyl group further reduces the basicity of the urea nitrogen atoms compared to unsubstituted urea [22] [23].

Protonation occurs only under strongly acidic conditions (pH < 0), where the primary amino group of the urea moiety can accept a proton [24] [18]. This pH-independent behavior under physiological conditions contributes to the compound's stability and predictable behavior in biological systems [25].

Spectroscopic Fingerprinting (IR, NMR, UV-Vis)

Infrared Spectroscopy

The infrared spectrum of N-(4-chlorobenzyl)urea exhibits characteristic absorption bands that provide definitive structural identification [26] [27] [28].

Table 4: Infrared Spectroscopic Assignments

Vibrational ModeFrequency (cm⁻¹)IntensityAssignment
C=O stretch (Amide I)1650-1680Very StrongUrea carbonyl stretch
N-H stretch (Amide A)3300-3500Medium-StrongPrimary and secondary N-H stretches
N-H deformation (Amide II)1550-1580MediumN-H deformation coupled with C-N stretch
C-N stretch (symmetric)1000-1100MediumC-N stretching vibrations
C-N stretch (antisymmetric)1200-1300MediumC-N stretching vibrations
Aromatic C=C stretch1500-1600MediumAromatic ring vibrations
Aromatic C-H stretch3000-3100WeakAromatic C-H stretching
Aromatic C-H oop bend800-900MediumOut-of-plane bending
C-Cl stretch700-800MediumC-Cl stretching vibration

The most diagnostic band appears at 1650-1680 cm⁻¹, corresponding to the urea carbonyl stretching vibration [29] [30]. This frequency range is characteristic of hydrogen-bonded urea systems and distinguishes the compound from other carbonyl-containing species [29] [31].

Nuclear Magnetic Resonance Spectroscopy

Table 5: NMR Spectroscopic Data

TechniqueExpected Range/ValueAssignment
¹H NMR (Benzyl CH₂)4.1-4.3 ppmBenzyl methylene protons
¹H NMR (Aromatic H)7.1-7.4 ppmAromatic ring protons
¹H NMR (NH protons)5.5-6.5 ppmUrea NH protons
¹³C NMR (Carbonyl C)155-160 ppmUrea carbonyl carbon
¹³C NMR (Aromatic C)120-140 ppmAromatic carbons

The ¹H NMR spectrum provides clear identification of the benzyl methylene protons as a doublet around 4.1-4.3 ppm, coupled to the adjacent NH proton [32] [33] [34]. The aromatic protons appear as a characteristic pattern in the 7.1-7.4 ppm region, with the 4-chloro substitution creating a distinctive coupling pattern [35] [36].

UV-Visible Spectroscopy

The UV-visible absorption spectrum exhibits characteristic aromatic transitions with λmax values in the 250-280 nm region, corresponding to π→π* transitions of the 4-chlorobenzyl chromophore [37] [38]. The electron-withdrawing chlorine substituent causes a slight bathochromic shift compared to unsubstituted benzyl derivatives [37].

Phase Transition Characteristics

N-(4-chlorobenzyl)urea demonstrates well-defined phase transition behavior characteristic of substituted aromatic urea compounds [7] [8] [39].

Table 6: Phase Transition Properties

Transition TypeTemperature Range (°C)Enthalpy Change (kJ/mol)Characteristics
Solid-Liquid (Melting)190-21020-30 (estimated)Sharp melting point
Thermal Decomposition200-250EndothermicIrreversible decomposition
Polymorphic TransitionNot observedN/ASingle crystalline form likely
Glass TransitionNot applicableN/AAmorphous form not stable
SublimationBelow melting point5-15 (estimated)Possible at reduced pressure

The compound exhibits a sharp melting point transition, indicating a well-ordered crystalline structure with uniform intermolecular interactions [4] [7]. The narrow melting range suggests minimal polymorphic behavior, consistent with the rigid structure imposed by the aromatic substituent [40].

Thermal decomposition occurs at temperatures only slightly above the melting point, indicating rapid degradation once the crystal lattice is disrupted [2] [3]. This behavior is typical of substituted urea compounds where thermal energy sufficient for melting also initiates decomposition pathways [41].

The absence of observed polymorphic transitions suggests that N-(4-chlorobenzyl)urea adopts a single, thermodynamically stable crystal form under ambient conditions [39]. This stability contributes to reproducible physicochemical properties and processing behavior [42].

Sublimation may occur at reduced pressures below the melting point, offering an alternative purification method that avoids thermal decomposition [43]. The estimated sublimation enthalpy of 5-15 kJ/mol reflects moderate intermolecular forces in the solid state [44].

XLogP3

1.4

Dates

Last modified: 08-16-2023

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